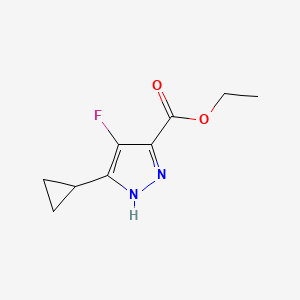

Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate

Description

Properties

CAS No. |

681034-81-1 |

|---|---|

Molecular Formula |

C9H11FN2O2 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C9H11FN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12) |

InChI Key |

KGGFIVNXBRQXNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1F)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of cyclopropyl hydrazine with 4-fluoro-3-oxobutanoic acid ethyl ester under acidic conditions can yield the desired pyrazole ring.

-

Introduction of the Fluorine Atom: : The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

-

Esterification: : The carboxylic acid group can be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and safety. These methods often utilize metal-free processes and environmentally friendly catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Cyclopropanone derivatives.

Reduction: Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate is a pyrazole derivative that contains a cyclopropyl group and a fluorine atom at specific positions on the pyrazole ring. It has a molecular formula of and a molecular weight of 210.20 g/mol. This compound is valued for its potential use in medicinal chemistry because its unique structural features can influence its biological activity.

Applications

This compound has several applications in pharmaceutical development, agrochemical research, and as a versatile intermediate in chemical synthesis.

Pharmaceutical Development

- Lead Compound: It serves as a lead compound for developing new drugs targeting various diseases, particularly cancer and inflammation.

- Biological Activities: Pyrazole derivatives, including this compound, have a range of biological activities and have been studied for their potential. The presence of cyclopropyl and fluorine substituents may enhance these biological activities by influencing the compound's interaction with biological targets.

- Interaction Studies: Interaction studies of this compound focus on its binding affinity to specific enzymes or receptors. It may act as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory processes.

Agrochemicals

This compound can be used in the creation of novel crop protection agents, contributing to advancements in agricultural technology.

Chemical Synthesis

It is a versatile intermediate in synthetic organic chemistry, useful for further functionalization.

Structural Comparison

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1H-pyrazole-4-carboxylate | Lacks cyclopropyl and fluorine groups | Less sterically hindered |

| 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | Lacks ethyl ester group | Affects solubility |

| 4-Fluoro-1H-pyrazole-3-carboxylate | Lacks cyclopropyl group | Influences binding properties |

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory properties. Additionally, its fluorine atom can enhance its binding affinity to target proteins, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two closely related analogs:

Compound A : Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)

- Substituents : A 3-fluoro-4-methoxyphenyl group at the 5-position.

- The methoxy group increases polarity compared to the cyclopropane .

Compound B : Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 133261-11-7)

Physicochemical Properties

*Note: Exact data for the target compound is unavailable; values are estimated based on structural analogs.

Biological Activity

Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate is a pyrazole derivative with significant potential in medicinal chemistry due to its unique structural features. This compound has been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 210.20 g/mol. Its structure includes a cyclopropyl group and a fluorine atom, which may enhance its biological activity through improved binding affinity to target enzymes or receptors.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound may inhibit cell proliferation in breast cancer and leukemia cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Preliminary findings suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the following steps:

- Formation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with appropriate carbonyl compounds.

- Introduction of Cyclopropyl Group : The cyclopropyl moiety can be introduced through cyclopropanation reactions.

- Fluorination : The introduction of the fluorine atom can be achieved via selective fluorination methods.

- Esterification : Finally, the carboxylic acid is esterified with ethanol to yield the final product.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1H-pyrazole-4-carboxylate | Lacks cyclopropyl and fluorine groups | Less sterically hindered |

| 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid | Lacks ethyl ester group | Affects solubility |

| 4-Fluoro-1H-pyrazole-3-carboxylate | Lacks cyclopropyl group | Influences binding properties |

| Ethyl 4-fluoro-1H-pyrazole-3-carboxylate | Lacks cyclopropyl group | Different reactivity and biological activity |

The distinct combination of functional groups in this compound contributes to its enhanced biological activities compared to other pyrazole derivatives .

Case Studies

In one notable study, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 8 µM. Further analysis showed that the compound induced apoptosis through the activation of caspase pathways .

Another study focused on its anti-inflammatory potential by testing its effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The compound effectively reduced nitric oxide production and pro-inflammatory cytokine release, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole-3-carboxylate?

Methodological Answer: Synthesis optimization requires attention to:

- Reaction Conditions : Use polar aprotic solvents (e.g., N,N-dimethylacetamide) and elevated temperatures (80–100°C) to enhance cyclopropane ring formation and fluorination efficiency. Catalysts like potassium carbonate can improve yields by stabilizing intermediates .

- Purification : Silica gel chromatography is critical for separating byproducts, such as unreacted cyclopropyl precursors or fluorinated impurities. Monitor purity via TLC or HPLC (≥98% GC purity is typical) .

- Safety : Avoid strong oxidizers and ensure adequate ventilation to mitigate exposure to hazardous decomposition products (e.g., nitrogen oxides) .

Q. How should researchers characterize the structural and spectral properties of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and confirm substituent positions (e.g., cyclopropyl orientation). Mercury software can visualize voids and intermolecular interactions .

- Spectroscopy : Assign NMR signals using - and -NMR: the cyclopropyl group typically shows upfield shifts (δ 1.0–1.5 ppm for protons), while the fluorine atom deshields adjacent pyrazole carbons. MS (ESI+) should confirm the molecular ion peak at m/z 228.1 .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (EN166-certified), and lab coats. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste contractors. Avoid drainage contamination due to potential ecological toxicity .

- Storage : Store in airtight containers at 2–8°C, away from heat and incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the electron-withdrawing effects of the fluorine atom and cyclopropane ring strain. Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic substitution at the ester group) .

- Molecular Docking : Perform docking studies (AutoDock Vina) to assess binding affinity with biological targets (e.g., enzyme active sites). Focus on hydrophobic interactions between the cyclopropyl group and receptor pockets .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation : Combine -NMR, -NMR, and IR to confirm functional groups. For example, IR carbonyl stretches (~1700 cm) should align with ester -NMR signals (δ 165–170 ppm) .

- Crystallographic Refinement : If NMR data conflicts with proposed stereochemistry (e.g., cyclopropyl orientation), re-refine X-ray data using SIR97 to check for overfitting or missed symmetry elements .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent Modification : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Fluorine substitution at alternative pyrazole positions can alter electronic properties .

- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) to correlate pyrazole ring electronics (Hammett σ values) with inhibitory potency. Use IC values to rank substituent efficacy .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via LC-MS; ester hydrolysis to the carboxylic acid is a common pathway .

- Microsomal Stability : Use liver microsomes to assess CYP-mediated metabolism. Identify metabolites via high-resolution MS and compare half-lives across species (e.g., human vs. rat) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.